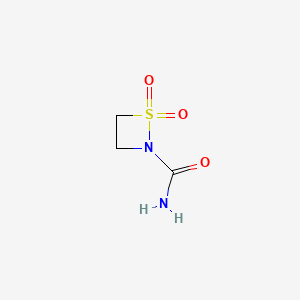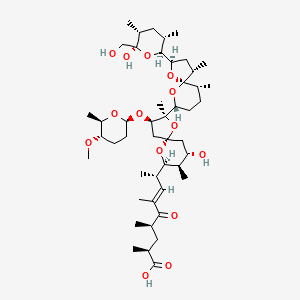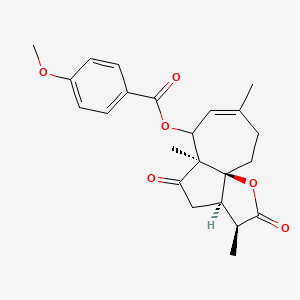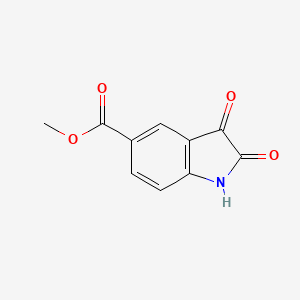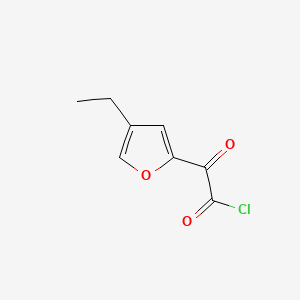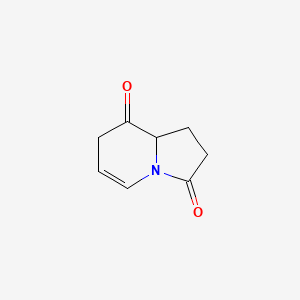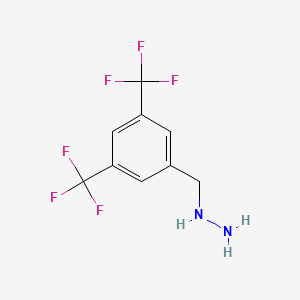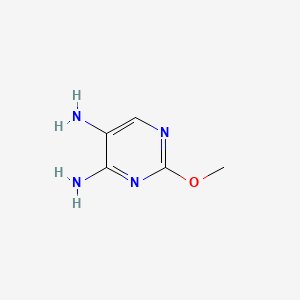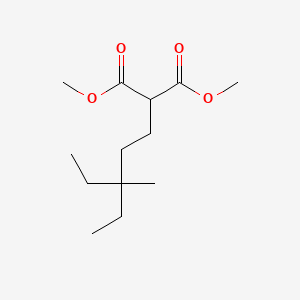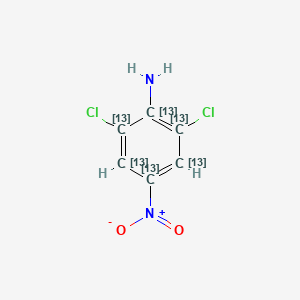
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) is an organic compound belonging to the class of nitroanilines. It is a versatile reagent and has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. This article will provide an overview of the synthesis method of Dichloran-13C6, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the future directions of this compound.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) can be achieved by introducing 13C6 isotopes into the starting materials of the traditional synthesis pathway of Dichloran. This can be done by using 13C6 labeled reagents in the reactions.
Starting Materials
2,6-Dichloroaniline, 4-nitrochlorobenzene-13C6, Sodium hydroxide, Acetic acid, Ethanol
Reaction
Step 1: 2,6-Dichloroaniline is reacted with 4-nitrochlorobenzene-13C6 in ethanol at reflux temperature to form 2,6-Dichloro-4-nitroaniline-13C6., Step 2: The product obtained in step 1 is then treated with sodium hydroxide solution to remove any unreacted starting materials., Step 3: The crude product obtained from step 2 is purified by recrystallization from acetic acid to obtain pure 2,6-Dichloro-4-nitroaniline-13C6.
科学的研究の応用
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. For example, it has been used as a fluorescent probe for the detection of nucleic acids, as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depends on the particular application. In general, it acts as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It also acts as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depend on the particular application. In general, it has been found to inhibit the enzymes involved in the synthesis of fatty acids, and to act as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds, and has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. Furthermore, it can be used as a catalyst for a variety of organic reactions, and as a fluorescent probe for the detection of nucleic acids. However, it also has some limitations. For example, it is not soluble in water, and can be toxic at high concentrations.
将来の方向性
There are a number of potential future directions for 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6). For example, it could be used in the development of new pharmaceuticals and other biologically active compounds, as a probe for the study of biochemical and physiological processes, and as a catalyst for the synthesis of new compounds. Additionally, it could be used in the development of new analytical methods for the detection of nucleic acids and other biomolecules, and for the synthesis of new materials. Finally, further research could be conducted to explore the potential anti-inflammatory and antioxidant properties of Dichloran-13C6.
特性
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
